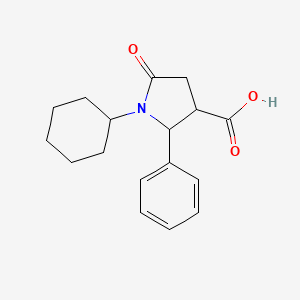

1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Description

1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a cyclohexyl group at position 1, a phenyl group at position 2, and a carboxylic acid moiety at position 2. This compound is part of a broader class of 5-oxopyrrolidine derivatives, which are studied for their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

1-cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-15-11-14(17(20)21)16(12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1,3-4,7-8,13-14,16H,2,5-6,9-11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUKZKFCEJJYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(C(CC2=O)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclohexanone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to yield the desired pyrrolidine derivative . The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Chemical Reactions Analysis

1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of 1-cyclohexyl-5-oxo-2-phenylpyrrolidine have demonstrated significant antioxidant properties. Studies utilizing the DPPH radical scavenging method show that certain analogs exhibit high radical scavenging abilities, surpassing well-known antioxidants like ascorbic acid. For example, modifications to the pyrrolidine structure have led to increased antioxidant efficacy, making these compounds suitable candidates for further development in antioxidant therapies .

Antihypoxic Effects

The compound's analogs have been investigated for their antihypoxic effects, which are crucial in treating conditions related to oxygen deprivation. In vivo studies have shown promising results, suggesting that these compounds could be beneficial in managing diseases characterized by hypoxia, such as ischemic conditions .

Synthesis of Novel Compounds

The synthesis of 1-cyclohexyl-5-oxo-2-phenylpyrrolidine derivatives has been explored extensively. For instance, a study reported a solvent-free reaction that efficiently produced these compounds with high yields. The ability to synthesize derivatives with varying substituents allows for the exploration of their biological activities and therapeutic potentials .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of enoyl-[acyl-carrier-protein] reductase, an enzyme involved in fatty acid elongation in Mycobacterium tuberculosis . This inhibition disrupts the fatty acid synthesis pathway, leading to the bacterium’s death.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound’s structural uniqueness lies in its cyclohexyl and phenyl substituents. Below is a comparison with key analogues:

Key Observations :

- Cyclohexyl vs.

- Substituent Electronics : Electron-withdrawing groups (e.g., Cl in ) enhance antioxidant activity, while electron-donating groups (e.g., methyl in ) may alter metabolic stability.

Physicochemical Properties

Solubility and Lipophilicity

- Target Compound : The cyclohexyl group likely reduces aqueous solubility but enhances lipid bilayer penetration.

- Analogues :

Thermal Stability

Antioxidant Activity

Antimicrobial and Anticancer Potential

- 1-(3,5-Dichloro-2-hydroxyphenyl) derivatives (): Show promise against Candida spp. and cancer cell lines.

- Cyclohexyl-containing analogues (e.g., ): Structural bulk may enhance interactions with hydrophobic enzyme pockets, improving anticancer activity .

Computational and Spectroscopic Insights

- DFT Studies (): For 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, B3LYP/6-31G(d,p) calculations reveal: HOMO-LUMO gap: 4.5 eV, indicating moderate reactivity. Hyperpolarizability: Suggests nonlinear optical applications.

- Target Compound : Similar computational analysis could predict enhanced steric effects from cyclohexyl, altering electronic properties .

Biological Activity

1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, also known as rac-(2R,3R)-1-cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₇H₂₁NO₃

- Molecular Weight : 287.35 g/mol

- Chemical Structure :

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from simple pyrrolidine derivatives and incorporating cyclohexyl and phenyl groups through various coupling reactions. The synthetic routes often utilize reagents such as acetic anhydride and coupling agents to facilitate the formation of the desired pyrrolidine structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidines exhibit significant anticancer properties. In vitro tests using A549 human lung adenocarcinoma cells showed that certain derivatives, particularly those with specific substituents on the phenyl ring, displayed potent cytotoxic effects. For instance, compounds with 4-chlorophenyl and 4-bromophenyl substitutions reduced cell viability to 64% and 61%, respectively .

| Compound | Substituent | A549 Cell Viability (%) |

|---|---|---|

| Compound 6 | 4-Chlorophenyl | 64 |

| Compound 7 | 4-Bromophenyl | 61 |

| Compound 8 | 4-Dimethylaminophenyl | Significant activity |

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The studies revealed that certain derivatives exhibited selective activity against these pathogens, suggesting their potential as new antimicrobial agents .

| Pathogen | Activity Observed |

|---|---|

| Methicillin-resistant S. aureus | Potent activity against resistant strains |

| E. coli | Moderate activity observed |

| Pseudomonas aeruginosa | Variable activity depending on the derivative |

Case Studies

Several case studies have highlighted the effectiveness of pyrrolidine derivatives in treating various forms of cancer and bacterial infections. For example, a recent study reported that a specific derivative exhibited a reduction in tumor size in animal models when administered at therapeutic doses . Another study focused on the antimicrobial efficacy against resistant strains, showing that certain modifications to the core structure significantly enhanced the compound's potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.